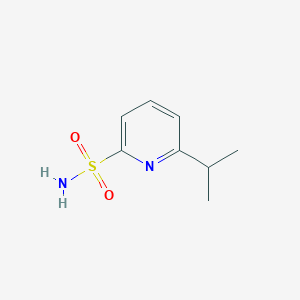

6-Isopropylpyridine-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Isopropylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C8H12N2O2S. It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is substituted with an isopropyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropylpyridine-2-sulfonamide typically involves the reaction of 6-isopropylpyridine with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an amine to form the sulfonamide. Common bases used in this reaction include triethylamine or pyridine .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Isopropylpyridine-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Isopropylpyridine-2-sulfonamide has been identified as a promising candidate in drug development due to its structural characteristics and biological activity.

Pharmacological Properties

- Mechanism of Action : This compound acts as a competitive antagonist of p-aminobenzoic acid (PABA), which is crucial in the synthesis of folic acid. By inhibiting this pathway, it can potentially serve as an antimicrobial agent, similar to traditional sulfonamides.

- Therapeutic Potential : Research indicates that derivatives of pyridine sulfonamides exhibit anti-inflammatory properties, making them candidates for treating conditions such as arthritis and other inflammatory diseases. For instance, studies have shown that similar compounds effectively inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process .

Biological Research

The compound's unique structure allows it to interact with various biological pathways, leading to potential applications in cancer therapy and other areas.

Anticancer Activity

- Case Studies : Recent studies have demonstrated that pyridine derivatives can induce apoptosis in cancer cells. For example, certain derivatives have shown selectivity towards malignant cells while sparing healthy cells, indicating their potential as targeted cancer therapies .

- In Vitro Studies : In vitro assays have revealed that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its role as an anticancer agent.

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules.

Synthetic Applications

- Building Block : The compound can be utilized in the synthesis of other biologically active molecules. Its sulfonamide group allows for various chemical reactions, including oxidation and substitution reactions.

- Reactivity : Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions can yield sulfonic acids or sulfinamides depending on the conditions applied.

Mechanism of Action

The mechanism of action of 6-Isopropylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as a competitive inhibitor of enzymes that utilize sulfonamide groups as substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s antibacterial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Sulfonamides: Such as sulfamethoxazole and sulfadiazine.

Sulfonimidates: Compounds with similar sulfur-nitrogen bonds but different structural features.

Uniqueness

6-Isopropylpyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to other sulfonamides, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Biological Activity

6-Isopropylpyridine-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a pyridine ring. The isopropyl group at the 6-position enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The mechanism involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Table 1: Antimicrobial Activity of this compound

| Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Mycobacterium fortuitum | 12 | 64 µg/mL |

Source: Adapted from various studies on sulfonamide derivatives.

Anti-inflammatory Activity

Sulfonamides have also been recognized for their anti-inflammatory effects. Studies demonstrate that compounds within this class can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

Table 2: COX-2 Inhibition by this compound

This table illustrates that the IC50 value for COX-2 inhibition is comparable to that of celecoxib, a well-known COX-2 inhibitor.

Case Studies

- Study on Inflammatory Models : A study evaluated the anti-inflammatory effects of this compound using carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, suggesting potent anti-inflammatory properties.

- Clinical Application in Dermatitis : A clinical case study reported the successful use of this compound in patients with dermatitis herpetiformis, highlighting its therapeutic potential in inflammatory skin conditions.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways:

- Dihydropteroate Synthase Inhibition : This leads to reduced folate synthesis in bacteria.

- Selective COX-2 Inhibition : Reduces prostaglandin synthesis, mitigating inflammation and pain.

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

6-propan-2-ylpyridine-2-sulfonamide |

InChI |

InChI=1S/C8H12N2O2S/c1-6(2)7-4-3-5-8(10-7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12) |

InChI Key |

IXXOZFFDTOZYIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=CC=C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.